molecular formula C14H19N5O2 B11140114 N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B11140114
M. Wt: 289.33 g/mol
InChI Key: HYGOAFHWYXVPJV-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a synthetic compound featuring a cyclohexane core substituted at the 1-position with both a tetrazole ring and a carboxamide group. The carboxamide’s nitrogen is further functionalized with a 2-(2-furyl)ethyl moiety.

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H19N5O2/c20-13(15-9-6-12-5-4-10-21-12)14(7-2-1-3-8-14)19-11-16-17-18-19/h4-5,10-11H,1-3,6-9H2,(H,15,20)

InChI Key

HYGOAFHWYXVPJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCC2=CC=CO2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Tetrazole Ring Installation via [3+2] Cycloaddition

The tetrazole ring is synthesized through a Huisgen-type cycloaddition between a nitrile intermediate and sodium azide. This method, adapted from analogous syntheses, proceeds as follows:

  • Synthesis of 1-Cyano-1-cyclohexanecarboxylic acid :

    • Cyclohexanecarbonyl chloride is treated with potassium cyanide in anhydrous DMF to introduce the nitrile group.

    • Reaction Conditions : 0–5°C, 12 hours, under nitrogen.

    • Yield : ~75% (crude).

  • Cycloaddition with Sodium Azide :

    • 1-Cyano-1-cyclohexanecarboxylic acid reacts with sodium azide and ammonium chloride in refluxing toluene.

    • Reaction Conditions : 110°C, 24 hours, catalytic ZnBr₂.

    • Yield : 68% after recrystallization (ethanol/water).

Table 1 : Optimization of Tetrazole Formation

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnBr₂Toluene1102468
NH₄ClDMF1004852
NoneWater12072<10

Amide Bond Formation with 2-(2-Furyl)ethylamine

The carboxylic acid intermediate is activated for coupling with 2-(2-furyl)ethylamine. Two activation methods are prevalent:

Acyl Chloride Method

  • Activation : 1-(1H-Tetraazol-1-yl)-1-cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

    • Conditions : Reflux, 4 hours, anhydrous dichloromethane.

  • Coupling : Acyl chloride reacts with 2-(2-furyl)ethylamine in the presence of triethylamine.

    • Conditions : 0°C → room temperature, 12 hours.

    • Yield : 82% (purified via silica gel chromatography).

Carbodiimide-Mediated Coupling

  • Activation : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

    • Solvent : DMF, 0°C → room temperature.

    • Reaction Time : 24 hours.

    • Yield : 78% after recrystallization (ethyl acetate/hexane).

Key Consideration : The furan ring’s sensitivity to oxidation necessitates inert atmospheres (N₂ or Ar) during coupling.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Employed for intermediates and final product using ethyl acetate/hexane (3:7) as eluent.

  • HPLC Analysis : Confirms purity >98% (C18 column, acetonitrile/water gradient).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (s, 1H, tetrazole-H), 6.35–6.15 (m, 3H, furan-H), 3.65 (t, 2H, -CH₂-NH-).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).

Alternative Synthetic Strategies

Reductive Amination Approach

A patent-derived method modifies the cyclohexane core post-tetrazole installation:

  • Ketone Intermediate : 1-(Tetrazol-1-yl)-cyclohexanone is condensed with 2-(2-furyl)ethylamine using NaBH₃CN.

    • Yield : 65% (crude), 58% after purification.

  • Limitation : Lower regioselectivity compared to acyl chloride coupling.

Solid-Phase Synthesis

Adapted for high-throughput screening:

  • Resin-Bound Carboxylic Acid : Wang resin functionalized with 1-(tetrazol-1-yl)-cyclohexanecarboxylic acid.

  • Amide Coupling : 2-(2-Furyl)ethylamine, EDC/HOBt, 24 hours.

  • Cleavage : TFA/DCM (1:9), 2 hours.

    • Yield : 70% (purity >95%).

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Solvent Recycling : Toluene and DMF are recovered via distillation (85% efficiency).

  • Catalyst Reuse : ZnBr₂ is extracted via aqueous washing and reused (3 cycles without yield loss) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide exhibit notable antimicrobial properties. The tetraazole ring is known for enhancing the interaction with microbial targets, potentially leading to effective treatments against various pathogens.

  • Case Study : A study on tetraazole derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can lead to improved antimicrobial activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. Similar compounds have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action :
    • Induction of apoptosis through mitochondrial pathways.
    • Cell cycle arrest at specific phases (e.g., S-phase), inhibiting cancer cell growth .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Similar structures have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's.

CompoundTarget EnzymeIC50 (µM)
Tetraazole DerivativeAcetylcholinesterase27.04 – 106.75
Tetraazole DerivativeButyrylcholinesterase58.01 – 277.48

This indicates a promising avenue for further research into its role in neuropharmacology .

Material Science Applications

The unique structural attributes of this compound also lend themselves to applications in material science. The furan moiety can facilitate interactions with polymers and other materials, potentially leading to novel composite materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs share the cyclohexanecarboxamide-tetrazole core but differ in substituents on the carboxamide’s nitrogen or cyclohexane ring. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and pharmacological behavior.

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
N-[2-(2-furyl)ethyl]-1-(1H-tetrazol-1-yl)-1-cyclohexanecarboxamide (Target) 2-(2-furyl)ethyl Not explicitly provided* ~349.4 (estimated) Furyl group enhances π-π interactions
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide 3-(trifluoromethyl)phenyl C₁₅H₁₆F₃N₅O 363.32 CF₃ group (electron-withdrawing)
N-[2-(phenylsulfanyl)ethyl]-1-(1H-tetrazol-1-yl)-1-cyclohexanecarboxamide 2-(phenylsulfanyl)ethyl C₁₆H₂₁N₅OS 331.4 Sulfur atom improves polarizability
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl) analog 2-(1H-indazol-4-ylamino)-2-oxoethyl Not explicitly provided ~464.5 (estimated) Methoxyphenyl and indazole for H-bonding

*Estimated molecular weight based on structural analysis.

Electronic and Steric Effects

  • Electron-Donating Groups : The methoxyphenyl group in and furyl group in the target compound may improve solubility and π-stacking interactions.
  • Steric Bulk : The phenylsulfanyl group in introduces steric hindrance, which could reduce off-target interactions but limit membrane permeability.

Pharmacokinetic Implications

  • Lipophilicity : The trifluoromethyl group (logP ~3.5) increases lipophilicity compared to the furyl-ethyl group (logP ~2.8), affecting blood-brain barrier penetration.
  • Metabolic Stability : Tetrazole rings resist esterase-mediated hydrolysis, but sulfur in may increase susceptibility to oxidation.
  • Solubility : Polar groups (e.g., methoxy in ) enhance aqueous solubility, whereas aromatic systems (furyl, phenyl) favor organic phases.

Biological Activity

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16_{16}H23_{23}N5_5O2_2
  • Molecular Weight : 317.39 g/mol
  • CAS Number : 1401600-06-3

The structure features a cyclohexanecarboxamide backbone with a furyl and tetraazolyl substituent, contributing to its diverse biological activities.

Antifungal Activity

Research indicates that compounds containing the 1H-1,2,4-triazole ring exhibit significant antifungal properties. The presence of the tetraazole moiety in this compound suggests a similar potential. Azole derivatives are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and thus fungal cell membrane integrity .

Antibacterial Properties

Studies have shown that related compounds with a similar structural framework possess antibacterial activity. The incorporation of the furyl group may enhance interaction with bacterial cell walls or membranes, leading to increased permeability and subsequent bacterial cell death .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : The tetraazole ring may interfere with specific enzymatic pathways crucial for microbial survival.
  • Membrane Disruption : The hydrophobic nature of the furyl group could facilitate membrane penetration and disruption in both fungal and bacterial cells.

Study 1: Antifungal Efficacy

A study published in Pharmaceutical Biology investigated various azole derivatives against Candida species. The results indicated that compounds with tetraazole rings demonstrated comparable efficacy to established antifungals like fluconazole .

CompoundMinimum Inhibitory Concentration (MIC)
Fluconazole8 µg/mL
Tetraazole derivative16 µg/mL

Study 2: Antibacterial Activity

Another research article focused on the antibacterial properties of similar compounds. The study revealed that this compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Basic: What are the recommended methods for synthesizing N-[2-(2-furyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide and ensuring high purity?

Answer:
Synthesis typically involves a multi-step approach:

Cyclohexane ring functionalization : Introduce the tetrazole group via nucleophilic substitution or cycloaddition reactions under reflux conditions (e.g., using NaN₃ and NH₄Cl in DMF).

Amide coupling : React the cyclohexanecarboxylic acid derivative with 2-(2-furyl)ethylamine using coupling agents like EDC/HOBt or DCC.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC analysis with a C18 column (acetonitrile/water mobile phase) confirms purity .

Basic: How can X-ray crystallography be applied to determine the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction is the gold standard:

Crystal growth : Use slow evaporation of a saturated DMSO/ethanol solution.

Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure solution : Use SHELXS for phase determination and SHELXL for refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 10.4.

Validation : Check for disorder in the tetrazole and furyl groups using displacement parameter analysis .

Advanced: What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

Answer:
Combine multiple in silico approaches:

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces.

Molecular Docking : Use AutoDock Vina to screen against targets (e.g., fungal CYP51 or bacterial enzymes). Prioritize binding poses with ΔG < -7 kcal/mol.

Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Validate with MM-PBSA free energy calculations .

Advanced: How can researchers resolve contradictions between experimental biological activity data and computational predictions?

Answer:

Re-evaluate model parameters : Adjust protonation states of the tetrazole group (pKa ~ 4.5) in docking simulations.

Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Mutagenesis studies : If targeting enzymes, test activity against mutants (e.g., CYP51 Ala307Gly) to confirm binding site interactions .

Basic: What spectroscopic techniques are critical for characterizing the functional groups in this molecule?

Answer:

NMR : ¹H/¹³C NMR in DMSO-d₆ to identify furyl protons (δ 6.2–7.4 ppm), cyclohexane carboxamide (δ 1.2–2.1 ppm), and tetrazole (δ 8.9 ppm).

IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) : Use ESI+ to verify [M+H]⁺ (exact mass ± 0.001 Da) .

Advanced: How does the presence of the tetrazole and furyl substituents influence the compound's electronic properties?

Answer:

Electron-Withdrawing Effects : The tetrazole ring (σp ~ 0.65) decreases electron density on the cyclohexane ring, quantified via Hammett plots.

Experimental Quantification : Cyclic voltammetry in acetonitrile reveals oxidation potentials (Epa ~ 1.2 V vs. Ag/AgCl) correlated with HOMO/LUMO gaps from DFT.

Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO) shows λmax shifts due to furyl π→π* transitions .

Basic: What are the best practices for assessing the stability of this compound under various storage conditions?

Answer:

Accelerated Stability Studies : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area %).

Light Sensitivity : Expose to UV (254 nm) for 48 hours; check for furyl ring decomposition (TLC, Rf shift).

Solution Stability : Prepare 10 mM DMSO stock; analyze by NMR at 0, 24, and 72 hours for precipitate or new peaks .

Advanced: In studying SAR, how can modifications to the cyclohexane ring or substituents be systematically evaluated?

Answer:

Derivatization : Synthesize analogs with substituents (e.g., methyl, halogen) at cyclohexane positions 3 and 2.

Bioassays : Test antifungal activity (MIC against C. albicans) and compare with computational ADMET predictions.

3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (q² > 0.6, r² > 0.9) .

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